(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
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Overview
Description
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, dimethylamine, and 1H-1,2,4-triazole.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form an intermediate imine.
Cyclization: The intermediate imine reacts with 1H-1,2,4-triazole under specific conditions to form the desired triazole derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used.
Catalysts and Solvents: Specific catalysts and solvents may be employed to enhance the reaction rate and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield corresponding ketones or carboxylic acids.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce desired biological effects.
Affect Cellular Processes: Influence cellular processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one: Known for its unique triazole structure and biological activities.
This compound: Similar in structure but may have different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its triazole ring and chlorophenyl group contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-17(2)7-12(18-9-15-8-16-18)13(19)10-3-5-11(14)6-4-10/h3-9H,1-2H3/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOIGJVXFZREOV-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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